![molecular formula C22H13ClN4O B4050644 2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole](/img/structure/B4050644.png)

2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole

Descripción general

Descripción

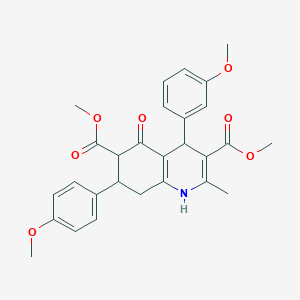

2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole is a useful research compound. Its molecular formula is C22H13ClN4O and its molecular weight is 384.8 g/mol. The purity is usually 95%.

The exact mass of the compound 6-(1,3-benzoxazol-2-ylmethyl)-9-chloro-6H-indolo[2,3-b]quinoxaline is 384.0777887 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Innovative synthetic routes have been developed to construct derivatives of 6H-indolo[2,3-b]quinoxaline, showcasing their significance in material science and organic synthesis. For instance, a method for synthesizing N-substituted indolo[2,3-b]quinoxalines involves Ru(II)-catalyzed ortho C-H functionalization, demonstrating an efficient pathway for creating biologically relevant derivatives with broad substrate applicability (Sudip Laru et al., 2021). Another study highlights the gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles to form 6H-indolo[2,3-b]quinoline derivatives, a process valuable for accessing naturally occurring alkaloids (M. Tsai et al., 2018).

Optical and Electronic Properties

Research on indoloquinoxaline derivatives containing bulky polyaromatic hydrocarbons has revealed their potential in optoelectronics. These compounds exhibit improved emission properties and moderate quantum efficiency, making them suitable for applications in organic light-emitting diodes (OLEDs) (Payal Tyagi et al., 2011). Similarly, triarylamines based on the 6H-indolo[2,3-b]quinoxaline core have been synthesized, showing green or yellow emission depending on the nature of the amine segment, which could be pivotal for developing new OLED materials (K. Thomas & Payal Tyagi, 2010).

Biological Relevance

The synthesis of 6-aminopropyl-6H-indolo[2,3-b]quinoxaline derivatives has been explored, with findings indicating potential for biological applications due to their structure-activity relationships (M. Shibinskaya et al., 2012). Moreover, the intercalation of 6H-indolo[2,3-b]quinoxaline into DNA oligonucleotides suggests its utility in genetic research and potential therapeutic applications (M. Wamberg et al., 2006).

Antimicrobial and Antituberculosis Activities

Quinoxaline derivatives have shown significant promise in the field of medicinal chemistry, particularly in the development of antimicrobial and antituberculosis agents. A study on quinoxaline-2-carboxylate 1,4-dioxide derivatives revealed their in vitro antituberculosis activity, highlighting the impact of substituents on the quinoxaline nucleus on their efficacy (Andrés Jaso et al., 2005).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For example, the compound 2,3-dimethyl-6 (2-dimethylaminoethyl)6H-indolo- (2,3-b)quinoxaline (B-220) has been shown to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV) . It appears that B-220 binds by intercalation into the DNA helix and then disturbs steps that are vital for viral uncoating .

Direcciones Futuras

The future directions for research on “6-(1,3-benzoxazol-2-ylmethyl)-9-chloro-6H-indolo[2,3-b]quinoxaline” and similar compounds could include further exploration of their synthesis methods , investigation of their mechanisms of action , and assessment of their physical and chemical properties . Additionally, more research could be conducted to evaluate their safety and hazards .

Propiedades

IUPAC Name |

2-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClN4O/c23-13-9-10-18-14(11-13)21-22(26-16-6-2-1-5-15(16)25-21)27(18)12-20-24-17-7-3-4-8-19(17)28-20/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIVPBFHTQWXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NC6=CC=CC=C6O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide](/img/structure/B4050563.png)

![4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4050576.png)

![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}-3-oxo-N-phenylbutanamide](/img/structure/B4050593.png)

![5-({acetyl[4-(acetyloxy)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B4050607.png)

![2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4050622.png)

![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)

![(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide](/img/structure/B4050657.png)

![1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4050660.png)

amine oxalate](/img/structure/B4050663.png)